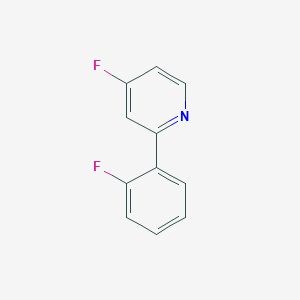

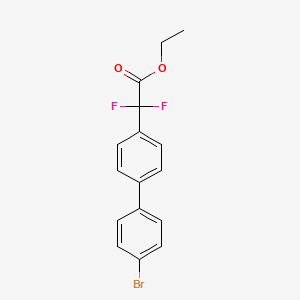

4-Fluoro-2-(2-fluorophenyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

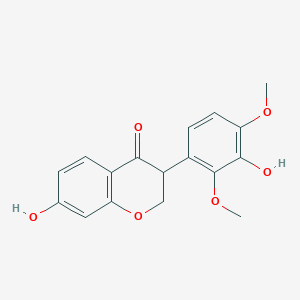

4-Fluoro-2-(2-fluorofenil)piridina es un compuesto heterocíclico fluorado con la fórmula molecular C11H7F2N. Se caracteriza por la presencia de dos átomos de flúor unidos a un anillo de piridina y un anillo de fenilo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-Fluoro-2-(2-fluorofenil)piridina generalmente implica el uso de reactivos y catalizadores fluorados. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que implica el acoplamiento cruzado de un derivado de ácido bórico con una piridina halogenada bajo catálisis de paladio . Las condiciones de reacción a menudo incluyen el uso de una base como el carbonato de potasio y un solvente como la dimetilformamida (DMF) o el tolueno.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la selección de materiales de partida económicos y fácilmente disponibles es crucial para la síntesis a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: 4-Fluoro-2-(2-fluorofenil)piridina sufre diversas reacciones químicas, que incluyen:

Reacciones de sustitución: Los átomos de flúor pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Oxidación y reducción: El compuesto puede sufrir oxidación para formar los óxidos de N correspondientes o reducción para producir aminas.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura para formar compuestos biarílicos.

Reactivos y condiciones comunes:

Sustitución nucleófila: Reactivos como el hidruro de sodio (NaH) o el terc-butóxido de potasio (KOtBu) en solventes apróticos polares.

Oxidación: Reactivos como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA).

Reducción: Reactivos como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Productos principales formados:

Productos de sustitución: Varias piridinas sustituidas según el nucleófilo utilizado.

Productos de oxidación: Óxidos de piridina N.

Productos de reducción: Aminas y otros derivados reducidos.

4. Aplicaciones en investigación científica

4-Fluoro-2-(2-fluorofenil)piridina tiene diversas aplicaciones en la investigación científica:

Química medicinal: Sirve como bloque de construcción para la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.

Ciencia de materiales: El compuesto se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y cristales líquidos.

Estudios biológicos: Se emplea en el estudio de inhibidores enzimáticos y ligandos de receptores debido a su capacidad de interactuar con objetivos biológicos.

Química agrícola: El compuesto se explora por su posible uso en agroquímicos, como herbicidas y pesticidas.

Aplicaciones Científicas De Investigación

4-Fluoro-2-(2-fluorophenyl)pyridine has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, such as herbicides and pesticides.

Mecanismo De Acción

El mecanismo de acción de 4-Fluoro-2-(2-fluorofenil)piridina involucra su interacción con objetivos moleculares específicos. Los átomos de flúor mejoran la capacidad del compuesto para formar enlaces de hidrógeno e interactuar con enzimas o receptores. Esta interacción puede modular la actividad de la proteína diana, lo que lleva a diversos efectos biológicos . Los átomos de flúor que atraen electrones del compuesto también influyen en su reactividad y afinidad de unión .

Compuestos similares:

- 2-Fluoropiridina

- 4-Fluoropiridina

- 2,6-Difluoropiridina

- 2-Fluoro-4-(trifluorometil)piridina

Comparación: 4-Fluoro-2-(2-fluorofenil)piridina es única debido a la presencia de dos átomos de flúor en diferentes anillos aromáticos, lo que le confiere propiedades electrónicas y estéricas distintas. En comparación con otras fluoropiridinas, este compuesto presenta una mayor estabilidad y reactividad, lo que lo hace adecuado para aplicaciones específicas en química medicinal y de materiales .

Comparación Con Compuestos Similares

- 2-Fluoropyridine

- 4-Fluoropyridine

- 2,6-Difluoropyridine

- 2-Fluoro-4-(trifluoromethyl)pyridine

Comparison: 4-Fluoro-2-(2-fluorophenyl)pyridine is unique due to the presence of two fluorine atoms on different aromatic rings, which imparts distinct electronic and steric properties. Compared to other fluoropyridines, this compound exhibits enhanced stability and reactivity, making it suitable for specific applications in medicinal and materials chemistry .

Propiedades

Fórmula molecular |

C11H7F2N |

|---|---|

Peso molecular |

191.18 g/mol |

Nombre IUPAC |

4-fluoro-2-(2-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7F2N/c12-8-5-6-14-11(7-8)9-3-1-2-4-10(9)13/h1-7H |

Clave InChI |

VHEFPXQRQDQIFJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=NC=CC(=C2)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}-3-methylpentanoic acid](/img/structure/B12302176.png)

![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)

![Methyl (2S)-3-methyl-2-{[4-(pyridin-2-yl)piperazine-1-carbonyl]amino}butanoate](/img/structure/B12302194.png)

![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)